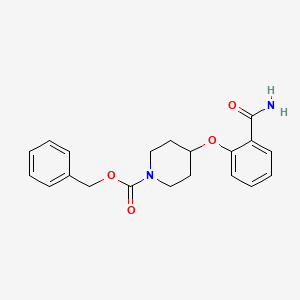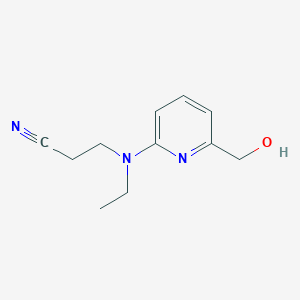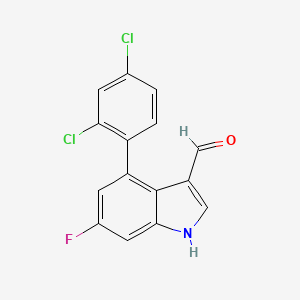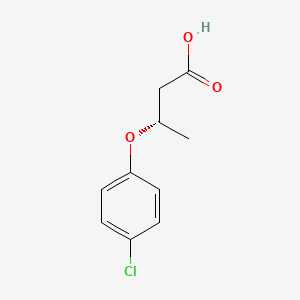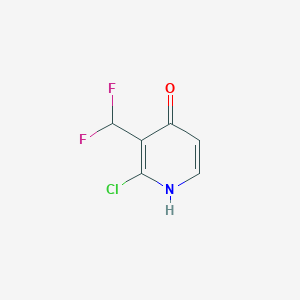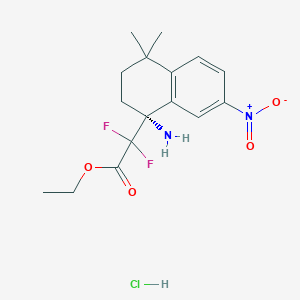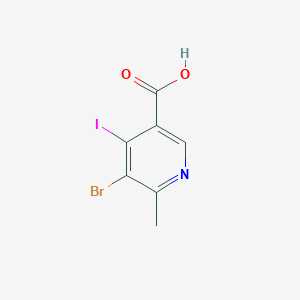
Methyl-5-bromo-4-iodonicotinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-5-bromo-4-iodonicotinicacid is a halogenated derivative of nicotinic acid, characterized by the presence of both bromine and iodine atoms on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-5-bromo-4-iodonicotinicacid typically involves halogenation reactions. One common method is the sequential bromination and iodination of methyl nicotinate. The process begins with the bromination of methyl nicotinate using bromine in the presence of a suitable catalyst, followed by iodination using iodine and a strong oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl-5-bromo-4-iodonicotinicacid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed:
- Substituted pyridine derivatives
- Oxidized or reduced forms of the original compound
- Coupled products with extended carbon chains
Applications De Recherche Scientifique
Methyl-5-bromo-4-iodonicotinicacid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its anticancer and antimicrobial properties, serving as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of Methyl-5-bromo-4-iodonicotinicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms enhance the compound’s ability to form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress induction, DNA intercalation, and disruption of cellular signaling .
Comparaison Avec Des Composés Similaires
- Methyl-5-bromo-4-chloronicotinicacid
- Methyl-5-bromo-4-fluoronicotinicacid
- Methyl-5-iodo-4-chloronicotinicacid
Comparison: Methyl-5-bromo-4-iodonicotinicacid is unique due to the presence of both bromine and iodine atoms, which confer distinct electronic and steric properties. This dual halogenation enhances its reactivity and potential for diverse chemical transformations compared to its mono-halogenated counterparts .
Propriétés
Formule moléculaire |
C7H5BrINO2 |
|---|---|
Poids moléculaire |
341.93 g/mol |
Nom IUPAC |
5-bromo-4-iodo-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5BrINO2/c1-3-5(8)6(9)4(2-10-3)7(11)12/h2H,1H3,(H,11,12) |
Clé InChI |
OFSBDNIPYOZATO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1Br)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


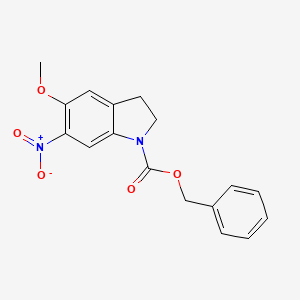
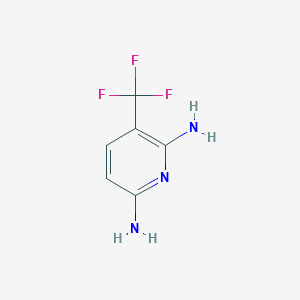

![N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride](/img/structure/B13087930.png)
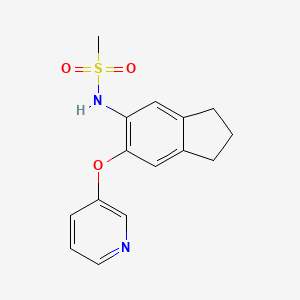
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13087944.png)
![4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13087950.png)
